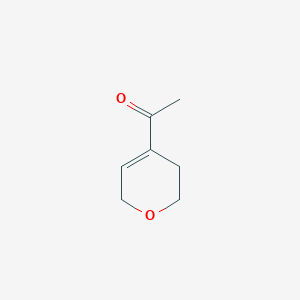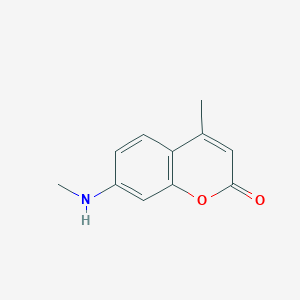
4-methyl-7-(methylamino)-2H-chromen-2-one
Overview
Description
4-Methyl-7-(methylamino)-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit fascinating fluorescence behavior upon excitation with ultraviolet light
Mechanism of Action
Target of Action
The primary targets of 4-methyl-7-(methylamino)-2H-chromen-2-one are microbial cells, specifically bacteria and fungi . The compound exhibits promising antibacterial and antifungal activities .
Mode of Action
The compound interacts with its targets through hydrogen bonding and significant hydrophobic interactions . These interactions are likely the reason for its superior antibacterial activity compared to other compounds .
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their deathIt’s known that coumarin derivatives can inhibit dna gyrase, an enzyme crucial for dna replication in bacteria .
Result of Action
The result of the compound’s action is the inhibition of bacterial and fungal growth. Some of the compounds exhibited promising antibacterial and antifungal activities when compared to the respective standards .
Biochemical Analysis
Biochemical Properties
4-Methyl-7-(methylamino)-2H-chromen-2-one interacts with various enzymes and proteins. For instance, it has been shown to have significant interactions with the gyrase enzyme . The nature of these interactions involves hydrogen bonding and hydrophobic interactions .
Cellular Effects
Some of its derivatives have exhibited promising antibacterial and antifungal activities . These effects could influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound is complex. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-(methylamino)-2H-chromen-2-one typically involves the reaction of 4-methyl-7-hydroxycoumarin with methylamine. One common method is the alkylation of 7-hydroxy-4-methylcoumarin with methylamine under reflux conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-7-(methylamino)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various coumarin derivatives with different functional groups .
Scientific Research Applications
4-Methyl-7-(methylamino)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: The compound is employed in the study of enzyme activities and as a marker in biological assays.
Medicine: It has potential therapeutic applications, including antimicrobial and antioxidant activities.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-7-hydroxycoumarin: A precursor in the synthesis of 4-methyl-7-(methylamino)-2H-chromen-2-one, known for its fluorescence properties.
4-Methylumbelliferone: Another coumarin derivative with similar fluorescence characteristics and biological activities.
7-Hydroxy-4-methylcoumarin: Used in various synthetic routes to produce different coumarin derivatives.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique fluorescence properties and biological activities. Its ability to act as a fluorescent probe and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
4-methyl-7-(methylamino)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-11(13)14-10-6-8(12-2)3-4-9(7)10/h3-6,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJDPYZBJFUZNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501247105 | |
| Record name | 4-Methyl-7-(methylamino)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501247105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40568-08-9 | |
| Record name | 4-Methyl-7-(methylamino)-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40568-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-7-(methylamino)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501247105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


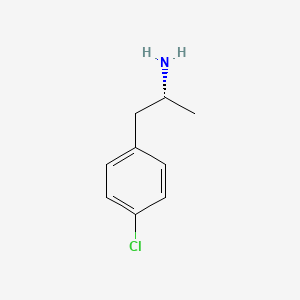

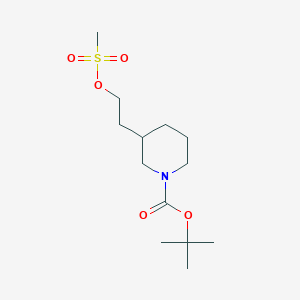
acetic acid](/img/structure/B3265440.png)

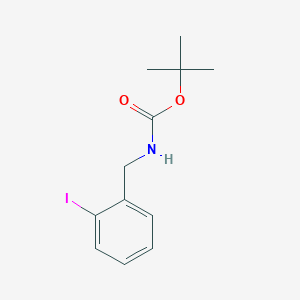
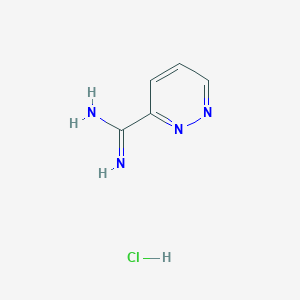


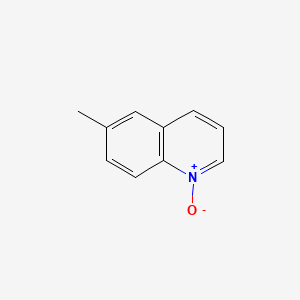

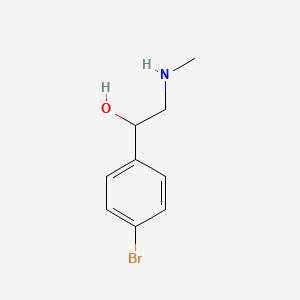
amine hydrochloride](/img/structure/B3265508.png)
